molecular formula C15H18ClNO3 B2375065 Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate CAS No. 349397-63-3

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B2375065
CAS No.: 349397-63-3
M. Wt: 295.76
InChI Key: CZKMALOICFKLOV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a chlorobenzoyl group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications.

Scientific Research Applications

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate
  • Ethyl 1-(4-bromobenzoyl)-4-piperidinecarboxylate
  • Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate

These compounds share a similar piperidine core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties.

Biological Activity

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring and a chloro-substituted benzoyl group, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with similar compounds.

Research indicates that this compound acts primarily as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in various pathological conditions including cancer and neurological disorders. In a study by Granchi et al., the compound demonstrated a reversible inhibition mechanism with a Ki value of 8.6 µM, which was improved to 0.65 µM through structural optimization .

Anti-Cancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and A375, with IC50 values indicating significant antiproliferative activity . The compound's ability to selectively inhibit MAGL suggests potential applications in cancer therapy by modulating endocannabinoid signaling pathways.

Neurological Applications

The compound has also been investigated for its neuroprotective effects. In preclinical models, it has been reported to ameliorate symptoms in multiple sclerosis models without inducing catalepsy, a common side effect associated with irreversible MAGL inhibitors . This highlights its potential as a safer therapeutic option for neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKi (µM)Notable Activity
Ethyl 1-(2-chlorobenzoyl)piperidine-4-carboxylatePiperidine derivative8.6Reversible MAGL inhibitor
(4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanonePiperidine derivative0.65Potent MAGL inhibitor
Other MAGL inhibitorsVariousVariesIrreversible mechanism

Case Studies

  • Study on MAGL Inhibition : Granchi et al. conducted a study focusing on the structural optimization of piperidine derivatives for developing potent MAGL inhibitors. Their findings indicated that modifications to the benzoyl moiety significantly enhanced inhibitory potency, supporting the therapeutic potential of this compound in treating conditions like cancer .
  • Neuroprotective Effects : In vivo studies demonstrated that this compound could mitigate clinical progression in animal models of multiple sclerosis without the adverse effects typically associated with other MAGL inhibitors, suggesting its viability for neurological applications .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate, and what factors influence reaction efficiency?

The compound is typically synthesized via amide coupling between piperidine-4-carboxylate derivatives and 4-chlorobenzoyl chloride. A method involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile is effective for forming the amide bond . Reaction efficiency depends on:

  • Catalyst selection : EDCI/HOBt minimizes racemization and improves coupling yields.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility.
  • Temperature control : Reactions are often performed at room temperature to avoid side reactions. Alternative routes may involve alkylation of piperidine precursors with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like triethylamine .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the piperidine ring conformation, ester group (δ ~4.1 ppm for ethoxy), and 4-chlorobenzoyl substituent (aromatic protons at δ ~7.4–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns, such as cleavage of the ester group (loss of 46 Da for –OEt) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the piperidine ring and amide linkage, using SHELX software for refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may release volatile byproducts.
  • Waste disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR or anomalous HRMS fragments) require:

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace specific moieties in complex spectra .
  • Crystallographic refinement : Single-crystal X-ray analysis resolves ambiguities in stereochemistry or bond connectivity .

Q. What mechanistic insights explain the role of the 4-chlorobenzoyl group in modulating reactivity and bioactivity?

The 4-chlorobenzoyl group:

  • Enhances metabolic stability : The electron-withdrawing chlorine atom reduces oxidative degradation of the amide bond .
  • Influences binding affinity : The planar aromatic ring facilitates π-π stacking interactions with biological targets (e.g., enzyme active sites).
  • Alters solubility : Hydrophobicity from the chloro-substituent impacts pharmacokinetic properties, requiring formulation optimization for in vivo studies .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives for synthesis .
  • QSAR modeling : Correlate structural features (e.g., substituent electronegativity, logP) with bioactivity data to guide rational design .
  • MD simulations : Assess conformational stability of the piperidine ring in aqueous or lipid bilayer environments .

Q. What strategies optimize reaction conditions for high-yield synthesis while minimizing byproducts?

  • Design of Experiments (DoE) : Statistically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions .
  • Catalyst screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP, for improved selectivity .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data in synthetic yield vs. purity trade-offs?

  • Chromatographic analysis : Use HPLC to quantify impurities and identify their origins (e.g., unreacted starting materials vs. side products) .
  • Recrystallization optimization : Screen solvent mixtures (e.g., ethyl acetate/hexane) to improve purity without significant yield loss .
  • Scale-up adjustments : Pilot studies at small scale (e.g., 1–5 g) can reveal scalability challenges (e.g., exothermicity, mixing inefficiencies) before large-scale synthesis .

Properties

IUPAC Name

ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKMALOICFKLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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